![molecular formula C11H16N2O B12633602 {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-18-6](/img/structure/B12633602.png)
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is an organic compound with the molecular formula C7H10N2O. It is commonly used as an intermediate in organic synthesis and pharmaceutical production. This compound is known for its role in the synthesis of various medicinal compounds, including antifungal agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves the reaction of pyridine derivatives with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .
Applications De Recherche Scientifique
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antifungal agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(N-Methylamino)-3-hydroxymethylpyridine
- 3-Hydroxymethyl-2-methylaminopyridine
Uniqueness
What sets {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol apart from similar compounds is its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical agents .
Propriétés
Numéro CAS |
919106-18-6 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3 |
Clé InChI |
XWRKSMTUMRSRKJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CC1CO)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)

![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
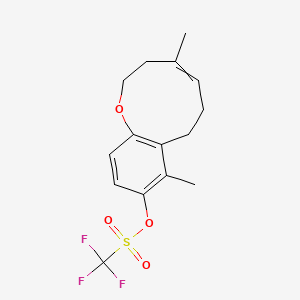
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)

![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
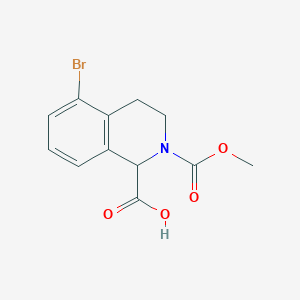
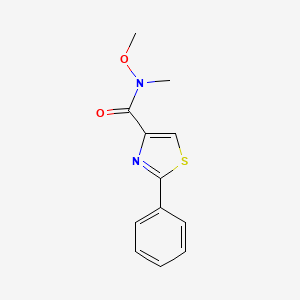
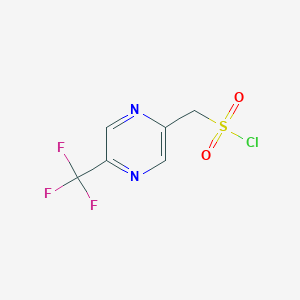
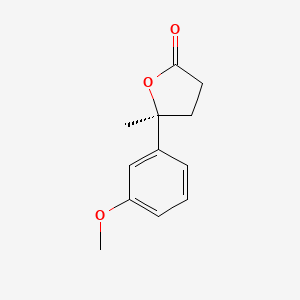
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
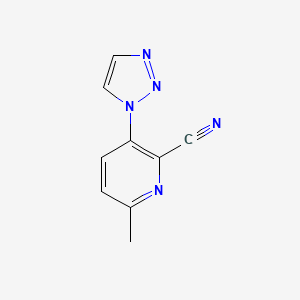
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
